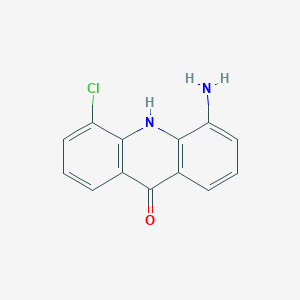

4-Amino-5-chlor-10H-acridin-9-on

Übersicht

Beschreibung

4-Amino-5-chloro-10H-acridin-9-one is a compound that has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders . It is a derivative of acridine, a class of compounds with a broad spectrum of biological activity .

Synthesis Analysis

The synthesis of 4-Amino-5-chloro-10H-acridin-9-one involves attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9 (10 H )-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloro-10H-acridin-9-one is characterized by the unique sp2-hybridization of the nitrogen atom of the acridone ring . This leads to a quasi-equatorial conformation and high molecular rigidity .Chemical Reactions Analysis

The chemical reactions involving 4-Amino-5-chloro-10H-acridin-9-one are characterized by a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) . The phosphorescence of the compound with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5-chloro-10H-acridin-9-one are characterized by its high molecular rigidity and unique sp2-hybridization of the nitrogen atom of the acridone ring . It also shows a short thermally activated delayed fluorescence (TADF) lifetime of 1.6 μs and a high fluorescence quantum yield of 94.9% .Wissenschaftliche Forschungsanwendungen

Krebstherapie

Acridinderivate, einschließlich 4-Amino-5-chlor-10H-acridin-9-on, wurden aktiv als potenzielle therapeutische Mittel zur Behandlung von Krebs erforscht. Ihre Fähigkeit, DNA zu interkalieren, macht sie zu vielversprechenden Kandidaten für die Entwicklung von Medikamenten, die das Wachstum von Krebszellen hemmen können .

Behandlung der Alzheimer-Krankheit

Untersuchungen haben gezeigt, dass Acridinverbindungen therapeutische Vorteile bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer haben können. Sie können potenziell die Aggregation von Amyloid-beta-Peptiden hemmen, die an der Pathologie der Krankheit beteiligt sind .

Antibiotika

Acridine wurden auf ihre antimikrobiellen Eigenschaften untersucht, insbesondere gegen bakterielle und protozoale Infektionen. Ihr strukturelles Gerüst ermöglicht die Interaktion mit mikrobieller DNA, wodurch das Wachstum und das Überleben von Krankheitserregern gehemmt werden .

Photochemische Anwendungen

Einige Acridinderivate zeigen vorteilhafte photochemische Effekte, die in verschiedenen wissenschaftlichen Anwendungen wie der photodynamischen Therapie und als Photosensibilisatoren genutzt werden können .

TADF-Verbindungen

Verbindungen auf Basis von this compound werden wegen ihrer thermisch aktivierten verzögerten Fluoreszenz (TADF)-Eigenschaften untersucht. Dies hat Auswirkungen auf die Entwicklung organischer Leuchtdioden (OLEDs) und anderer elektronischer Geräte .

Zytotoxische Mittel

Die zytotoxische Aktivität von Acridinverbindungen wurde in verschiedenen Krebszelllinien untersucht, darunter menschliche Kolonkarzinomzellen HCT-8. Diese Forschung ist entscheidend für die Entwicklung neuer Chemotherapeutika .

Wirkmechanismus

Target of Action

The primary target of 4-Amino-5-chloro-10H-acridin-9-one is DNA . The compound is known to intercalate into the DNA structure, which is a common mechanism of action for acridine derivatives .

Mode of Action

The mode of action of 4-Amino-5-chloro-10H-acridin-9-one involves its interaction with DNA. The planar structure of the compound allows it to intercalate between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of DNA and related enzymes, leading to various biological effects .

Biochemical Pathways

It is known that the compound’s interaction with dna can impact various biological processes involving dna and related enzymes .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) would likely be influenced by its chemical structure and properties .

Result of Action

The result of 4-Amino-5-chloro-10H-acridin-9-one’s action is primarily observed at the molecular and cellular levels. Its interaction with DNA can lead to changes in cellular processes, potentially resulting in cytotoxic effects . For instance, certain acridine derivatives have been found to inhibit specific cell lines .

Action Environment

The action, efficacy, and stability of 4-Amino-5-chloro-10H-acridin-9-one can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and more . .

Vorteile Und Einschränkungen Für Laborexperimente

ACA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to obtain and is stable in aqueous solutions. Additionally, it has a low toxicity and can be easily modified to study specific biochemical and physiological effects. One limitation of ACA is that it can only be used in aqueous solutions, as it is not soluble in organic solvents. Additionally, it is not very soluble in lipids, which limits its use in certain cell types.

Zukünftige Richtungen

The potential future directions for research involving ACA are numerous. It could be used to study the effects of calcium on a variety of cellular processes, such as cell proliferation and differentiation. Additionally, it could be used to investigate the effects of drugs on the nervous system and to study the effects of radiation on cells. Finally, it could be used to study the mechanisms of action of various drugs, as well as to investigate the role of calcium in the regulation of gene expression.

Biochemische Analyse

Biochemical Properties

Acridone derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of 4-Amino-5-chloro-10H-acridin-9-one is not well established. Acridone derivatives are known to act as DNA intercalators and inhibit topoisomerase or telomerase enzymes . Whether 4-Amino-5-chloro-10H-acridin-9-one shares these properties is yet to be confirmed.

Eigenschaften

IUPAC Name |

4-amino-5-chloro-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-5-1-3-7-11(9)16-12-8(13(7)17)4-2-6-10(12)15/h1-6H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLGQYKZJAGWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587516 | |

| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893612-47-0 | |

| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

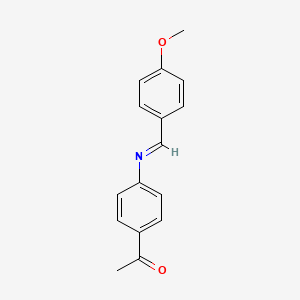

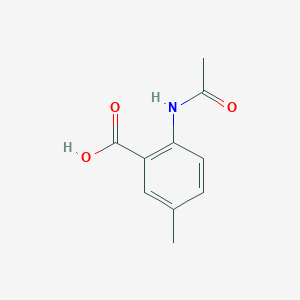

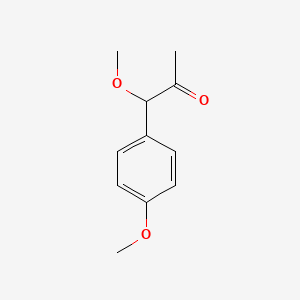

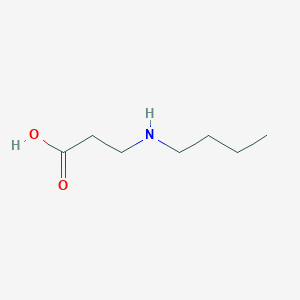

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

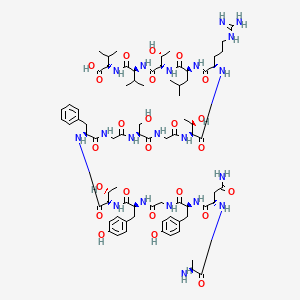

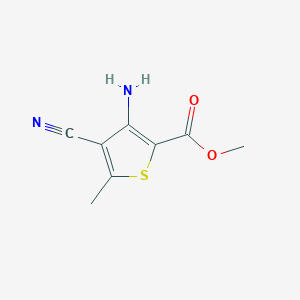

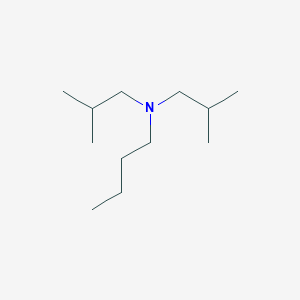

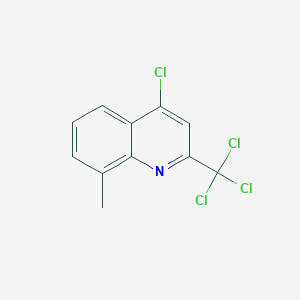

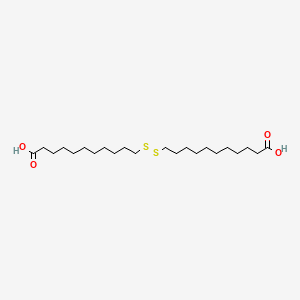

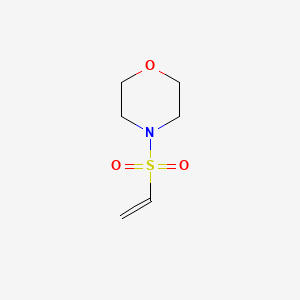

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1628335.png)